molecular formula C14H20N2O2 B1443882 tert-Butyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate CAS No. 1352523-17-1

tert-Butyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate

Cat. No. B1443882
M. Wt: 248.32 g/mol
InChI Key: JERJWJYZAWNCDM-UHFFFAOYSA-N
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Description

“tert-Butyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate” is a chemical compound. However, there is limited information available about this specific compound1. It’s worth noting that compounds with similar structures have been used as intermediates for the preparation of antiviral protease inhibitors1.



Synthesis Analysis

The synthesis of “tert-Butyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate” is not explicitly documented in the available literature. However, related compounds have been synthesized using various methods234. For instance, one method involved the use of toluene, Pd2 (dba)3.CHCl3, and P (tBu)3.HBF43.



Molecular Structure Analysis

The molecular structure of “tert-Butyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate” is not explicitly provided in the available resources56. However, related compounds often have non-planar structures with various groups twisted out of the ring planes7.



Chemical Reactions Analysis

The specific chemical reactions involving “tert-Butyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate” are not detailed in the available resources89. However, related compounds have been involved in various chemical reactions, often serving as intermediates in the synthesis of other compounds3.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of “tert-Butyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate” are not detailed in the available resources513. However, related compounds often have various properties depending on their specific structures13.


Scientific Research Applications

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, have been reported to have bioactive molecules with target selectivity . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

  • Pyrrolidine in Drug Discovery Pyrrolidine is a versatile scaffold for novel biologically active compounds and is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, have been reported to have bioactive molecules with target selectivity .

  • tert-Butyl 2- (4- (pyridin-2-yl)benzyl)hydrazinecarboxylate This compound is an intermediate for the preparation of antiviral protease inhibitors .

  • Tert-butyl 2- (4-aminophenyl)pyrrolidine-1-carboxylate This is a useful research compound. Its molecular formula is C15H22N2O2 and its molecular weight is 262.35 g/mol.

  • tert -Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate This compound is used in various research applications .

  • Pyrrolidine in Drug Discovery Pyrrolidine is a versatile scaffold for novel biologically active compounds and is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, have been reported to have bioactive molecules with target selectivity .

  • tert-Butyl 2- (4- (pyridin-2-yl)benzyl)hydrazinecarboxylate This compound is an intermediate for the preparation of antiviral protease inhibitors .

  • Tert-butyl 2- (4-aminophenyl)pyrrolidine-1-carboxylate This is a useful research compound. Its molecular formula is C15H22N2O2 and its molecular weight is 262.35 g/mol.

  • tert -Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate This compound is used in various research applications .

  • tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate This compound is used in various research applications .

  • tert-butyl (2-(pyrrolidin-3-yl) ethyl)carbamate This compound is used in various research applications .

Future Directions

The future directions for the research and application of “tert-Butyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate” are not explicitly mentioned in the available resources1718. However, related compounds often have various potential applications in fields such as medicinal chemistry10.


Please note that this analysis is based on the available data and may not be exhaustive. For more detailed information, it’s recommended to consult specific scientific literature or experts in the field.


properties

IUPAC Name

tert-butyl 2-pyridin-4-ylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-10-4-5-12(16)11-6-8-15-9-7-11/h6-9,12H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERJWJYZAWNCDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
G Vilé, S Richard‐Bildstein, A Lhuillery… - …, 2018 - Wiley Online Library
We report herein the facile and one‐pot synthesis of α‐mono‐ and di‐substituted benzylamines from cheap and readily available α‐amino acids, via photocatalytic decarboxylative …
B Lipp, AM Nauth, T Opatz - The Journal of Organic Chemistry, 2016 - ACS Publications
A transition-metal-free protocol for the redox-neutral light-induced decarboxylative coupling of carboxylic acids with (hetero)aromatic nitriles at ambient temperature is presented. A …
Number of citations: 57 pubs.acs.org

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